

physical and chemical properties of metallic promethium

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An In-depth Technical Guide to the Physical and Chemical Properties of Metallic **Promethium**

Introduction

Promethium (Pm) is a chemical element with the atomic number 61.[1][2] It is a member of the lanthanide series of the periodic table.[1][3][4] A key characteristic of **promethium** is that all of its isotopes are radioactive, making it one of only two such elements before bismuth that have no stable or long-lived primordial isotopes.[3][4] Due to its instability, it is exceedingly rare in the Earth's crust, with only trace amounts found in uranium ores as a product of spontaneous fission.[3][5] Consequently, **promethium** for research and application is synthesized in nuclear reactors.[3][6] The most utilized isotope is **promethium-147**, which has a half-life of 2.623 years.[7]

This guide provides a comprehensive overview of the known physical and chemical properties of metallic **promethium**, details on experimental procedures for its production and characterization, and essential safety protocols for its handling.

Physical Properties of Metallic Promethium

Metallic **promethium** has a silvery-white appearance.[8] Due to its high radioactivity, its salts exhibit a pale blue or greenish glow in the dark.[5][8][9] Many of its physical properties are intermediate between those of its neighbors in the periodic table, neodymium and samarium.[3][10]

Quantitative Physical Data

The table below summarizes the key physical properties of metallic **promethium**.

Property	Value	Notes
Atomic Number	61	[1][2]
Atomic Weight	[11]	For the most stable isotope
Electron Configuration	[Xe] 4f ⁵ 6s ²	[3][4][12]
Melting Point	1042 °C (1315 K)	[5][13][14][15]
Boiling Point	~3000 °C (3273 K)	[5][6][13][14][15]
Density	7.26 g/cm ³ at 20 °C	[5][6][13][14]
Crystal Structure	Double hexagonal close-packed (dhcp) (α-form)	At room temperature[3][6]
Body-centered cubic (bcc) (β-form)	Above 890 °C[3][10]	
Lattice Parameters (α-form)	a = 3.65 Å, c = 11.65 Å	[6]
Atomic Radius (empirical)	183 pm	[3]
Covalent Radius	199 pm	[3]
Ionic Radius (Pm ³⁺)	1.09 Å	
Hardness	63 kg/mm ²	[3][8]
Heat of Fusion	7.13 kJ/mol	[3][12]
Heat of Vaporization	289 kJ/mol	[3]
Electronegativity (Pauling scale)	1.13	[3][15][16]
First Ionization Energy	538.6 kJ/mol	[7]
Thermal Conductivity	17.9 W/(m·K)	[3][17]
Electrical Resistivity	est. 0.75 μΩ·m (at r.t.)	[3]

Chemical Properties of Metallic Promethium

Promethium is a reactive metal, belonging to the cerium group of lanthanides.[3][18] Its chemical properties are not as extensively studied as those of other lanthanides due to its radioactivity.[18]

General Reactivity and Compounds

Promethium's most stable oxidation state is +3, which is typical for lanthanides.[3][4][18][19] The Pm^{3+} ion has a pink color in solution.[3][18][20] While a +2 state can be formed, the +3 state is dominant in its compounds.[3][19]

- **Reactivity with Air:** Metallic **promethium** is expected to tarnish slowly in air and burn readily to form **promethium(III) oxide** (Pm_2O_3).[21]
- **Reactivity with Water:** As an electropositive metal, **promethium** is predicted to react slowly with cold water and more rapidly with hot water to produce **promethium hydroxide** ($\text{Pm}(\text{OH})_3$) and hydrogen gas.[21] Treatment of acidic solutions containing Pm^{3+} ions with ammonia yields a gelatinous, light-brown precipitate of $\text{Pm}(\text{OH})_3$, which is insoluble in water.[3][8][18]
- **Reactivity with Halogens:** **Promethium** metal is expected to react with all halogens to form **promethium(III) halides** (e.g., PmF_3 , PmCl_3 , PmBr_3 , PmI_3).[21]
- **Promethium Compounds:** A number of **promethium** compounds have been synthesized, though not all have been fully characterized.[18]
 - **Oxides:** **Promethium(III) oxide** (Pm_2O_3) is the most common oxide.[22] It exists in cubic, monoclinic, and hexagonal crystal forms, with transitions occurring at high temperatures.[3][22]
 - **Halides:** **Promethium(III) chloride** (PmCl_3) is a yellow salt, while **promethium(III) fluoride** (PmF_3) is poorly soluble in water.[3][23]
 - **Other Salts:** **Promethium(III) nitrate** ($\text{Pm}(\text{NO}_3)_3$) forms pink crystals when dried.[3][18][20] The oxalate, $\text{Pm}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$, has the lowest solubility among lanthanide oxalates.[3][18][20] The sulfate is slightly soluble.[3][18][20]

Experimental Protocols

Detailed, step-by-step experimental protocols for **promethium** are scarce in modern literature due to its radioactivity and rarity. The following sections summarize the available methodologies.

Production and Purification of Metallic Promethium

Promethium is typically synthesized as a fission product of uranium in nuclear reactors.[3][6]

1. Production from Fission Products: **Promethium**-147 is produced by the thermal neutron-induced fission of uranium-235.[3] The cumulative yield of ^{147}Pm is approximately 2.25%.[3]
2. Separation and Purification: Due to the chemical similarity of lanthanides, the separation of **promethium** from other fission products is challenging. Ion-exchange chromatography and solvent extraction are the primary methods used.
 - Ion-Exchange Chromatography: This is a key method for separating **promethium** from other rare-earth elements.[4]
 - Stationary Phase: A cation-exchange resin such as Dowex 50W, X-8 is used.[4]
 - Mobile Phase (Eluent): An ammonium hydroxide-buffered EDTA solution is used for elution at elevated temperatures.[4] The elevated temperature and choice of a restraining ion are crucial for minimizing the time required for separation, thereby reducing radiation damage to the resin.[4]
 - Process: The crude rare-earth fission product mixture is loaded onto the column, and the lanthanides are eluted. The different affinities of the lanthanide ions for the chelating agent in the eluent lead to their separation.
 - Solvent Extraction: This method is used for semi-purification and can handle larger quantities.
 - Solvent System: A common system involves continuous multistage countercurrent extraction with 100% tri-n-butyl phosphate (TBP) from a nitric acid solution of 12 N or higher.[5][24]

- Procedure: A two-cycle process can be employed. The first cycle separates **promethium** from neodymium and lighter elements, and the second cycle removes samarium and heavier elements.[\[5\]](#)[\[24\]](#) Each cycle consists of partitioning, stripping, and evaporation stages.[\[5\]](#)[\[24\]](#)

3. Preparation of **Promethium** Metal: Metallic **promethium** was first prepared in 1963.[\[3\]](#) A common method is the reduction of its oxide or halide.

- Methodology: **Promethium** metal can be prepared by the reduction of **promethium(III)** oxide with thorium metal at 1600°C, followed by distillation of the **promethium** metal into a quartz dome.[\[3\]](#)[\[10\]](#) Another method involves the reduction of **promethium(III)** fluoride (PmF_3) with lithium or calcium in a tantalum crucible.[\[10\]](#)[\[13\]](#)

Determination of Physical Properties

Melting Point Determination: The melting point of ^{147}Pm has been determined using several methods due to the challenges of handling a highly radioactive material at high temperatures.

- Modified MgO Crucible Method:
 - A sample of **promethium** metal is placed in a magnesium oxide (MgO) crucible.
 - The crucible is heated in a controlled atmosphere.
 - The temperature at which melting is observed is recorded. A distinctive change in the sample's surface appearance upon melting and freezing is used as an indicator.[\[10\]](#)
 - Thermocouples are calibrated using standards like gold and silver to ensure accuracy.[\[10\]](#)
- Differential Thermocouple Method (W5Re-W26Re):
 - This method uses a differential thermocouple setup to detect the thermal arrest associated with the phase change.
 - The sample is heated, and the temperature difference between the sample and a reference is monitored.
 - The onset of melting is indicated by a plateau in the temperature versus time curve.

The reported melting point of $1042 \pm 3^\circ\text{C}$ is an average from these methods.[13]

Synthesis and Characterization of Promethium Compounds

Synthesis of **Promethium**(III) Oxide (Pm_2O_3): Pm_2O_3 can be synthesized by heating **promethium** oxalate.[3][18] The resulting powder initially has a disordered structure and crystallizes in a cubic lattice upon heating to 600°C . [3][18] Further annealing at higher temperatures (800°C and 1750°C) leads to irreversible transformations to monoclinic and hexagonal phases, respectively.[3][18]

Characterization of **Promethium** Complexes in Solution: Recent studies have successfully characterized a **promethium** complex in an aqueous solution for the first time.

- Methodology:
 - A pure sample of **promethium**-147 is obtained.[25]
 - The **promethium** is chelated (bound) with a specially designed organic ligand, bispyrrolidine diglycolamide (PyDGA), to form a stable complex in water.[26][27]
 - The solution is carefully prepared and sealed in a capillary for analysis.[26]
 - Synchrotron-based X-ray absorption spectroscopy is used to probe the electronic structure of the complex and determine properties like the **promethium**-oxygen bond lengths.[9][17] [18][25] This technique is crucial as it can distinguish the **promethium** signal from its decay product, samarium.

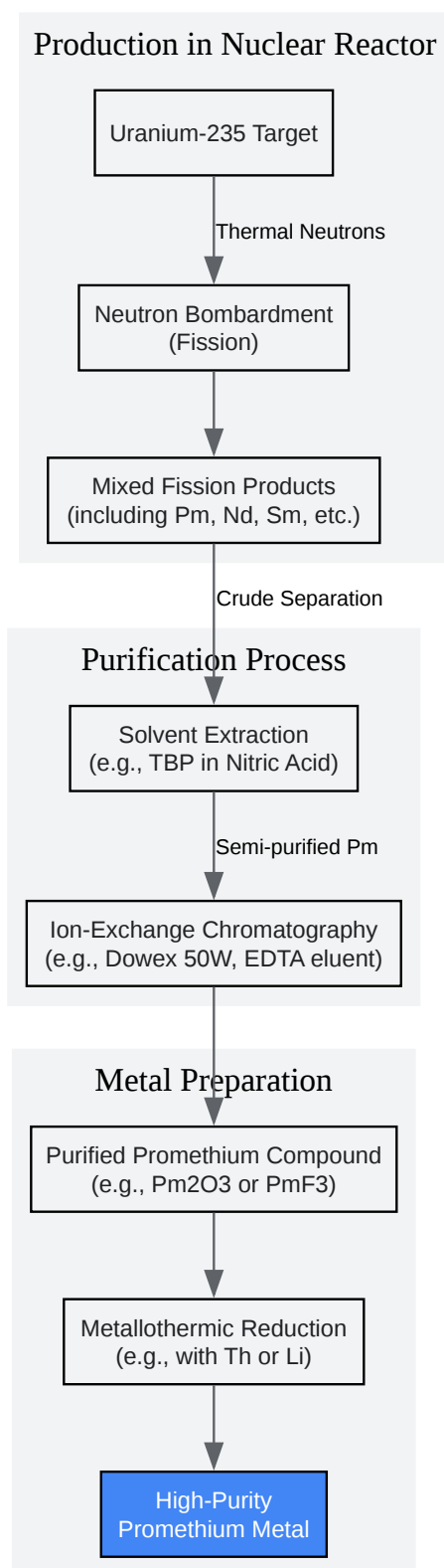
Handling and Safety Precautions

Promethium-147 is a low-energy beta emitter.[14] While the beta radiation can be shielded by relatively thin materials (e.g., 0.2 mm of plastic), handling requires significant precautions to prevent contamination and exposure.[14]

- Personal Protective Equipment (PPE): Disposable gloves, a full-length lab coat, and safety glasses are mandatory.[2] Ring dosimeters should be worn under gloves.[2]

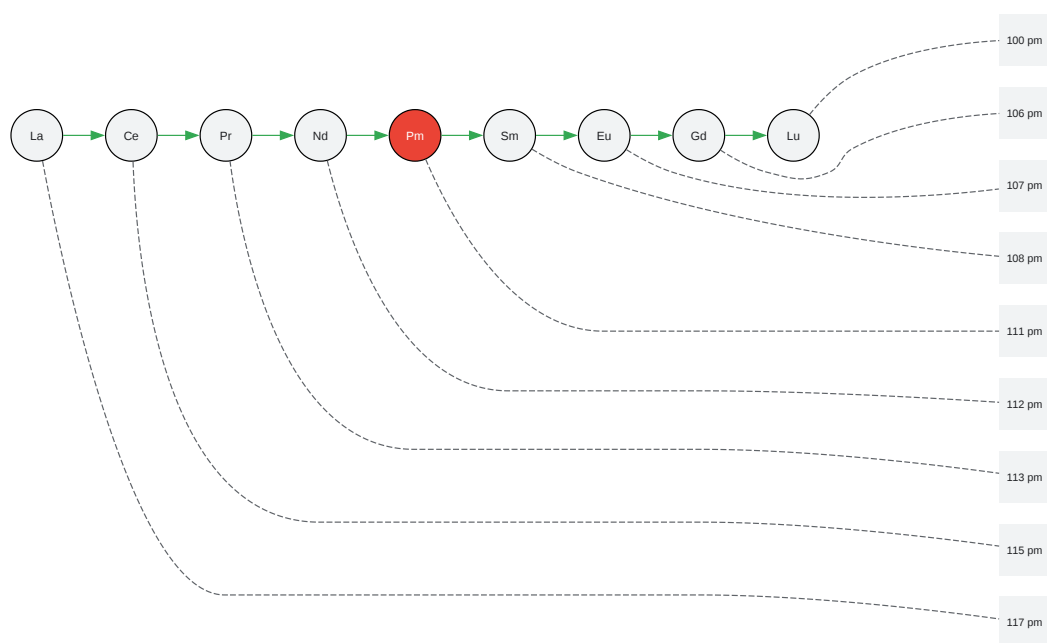
- Containment: All work with **promethium** should be conducted in a glove box to prevent inhalation or ingestion of the radioactive material.[10]
- Shielding: While the primary beta emission is easily shielded, Bremsstrahlung X-rays can be produced. Appropriate shielding for these secondary emissions may be necessary.
- Monitoring: Radiation survey meters with appropriate detectors (e.g., Geiger-Mueller pancake probe) must be used to monitor the work area and personnel for contamination during and after experiments.[14] Wipe tests should be performed regularly.[14]
- Waste Disposal: All **promethium**-containing waste is radioactive and must be disposed of according to strict regulatory protocols.[6]

Visualizations



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Caption: Workflow for the production and purification of metallic **promethium**.



Ionic Radii (Pm^{3+}) Decrease Across the Lanthanide Series

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Caption: **Promethium**'s position in the lanthanide series and the trend of lanthanide contraction.

Conclusion

Metallic **promethium** remains a challenging element to study due to its inherent radioactivity and scarcity. While its fundamental physical and chemical properties have been largely established, detailed experimental protocols are often found in older literature from national laboratories. Recent advancements in handling micro-quantities of radioactive materials and sophisticated characterization techniques, such as synchrotron-based X-ray spectroscopy, are beginning to fill the gaps in our understanding of **promethium**'s coordination chemistry. This new knowledge is crucial for developing more efficient separation techniques and exploring novel applications for this unique lanthanide in fields ranging from medicine to power generation.

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